molecular formula C16H15NO4 B3038383 1-(1,4-Dioxo-1,4-dihydro-2-naphthalenyl)-4-piperidinecarboxylic acid CAS No. 860788-44-9

1-(1,4-Dioxo-1,4-dihydro-2-naphthalenyl)-4-piperidinecarboxylic acid

Cat. No. B3038383
CAS RN: 860788-44-9
M. Wt: 285.29 g/mol
InChI Key: YERXUXFPAAUNAA-UHFFFAOYSA-N
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Description

The compound seems to be a derivative of naphthalene, which is a polycyclic aromatic hydrocarbon with the formula C10H8. It is most commonly derived from coal tar. Naphthalene derivatives are often used in the manufacture of dyes, solvents, and pharmaceuticals .


Synthesis Analysis

The synthesis of such compounds often involves complex organic reactions. For instance, the synthesis of 3-substituted 1-(3-hydroxyphenyl)-5-oxopyrrolidine derivatives, which are similar to the compound you mentioned, involves the use of hydrazone, azole, diazole, and oxadiazole fragments .


Molecular Structure Analysis

The molecular structure of such compounds can be determined using techniques like Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry .


Chemical Reactions Analysis

The chemical reactions involving such compounds can be complex and varied, depending on the specific substituents present in the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of such compounds can be determined using various analytical techniques. These properties include molecular weight, solubility, melting point, boiling point, and others .

Mechanism of Action

The mechanism of action of such compounds can vary widely depending on their specific structure and the biological system they interact with .

properties

IUPAC Name

1-(1,4-dioxonaphthalen-2-yl)piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO4/c18-14-9-13(15(19)12-4-2-1-3-11(12)14)17-7-5-10(6-8-17)16(20)21/h1-4,9-10H,5-8H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YERXUXFPAAUNAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)C2=CC(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1,4-Dioxo-1,4-dihydro-2-naphthalenyl)-4-piperidinecarboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1,4-Dioxo-1,4-dihydro-2-naphthalenyl)-4-piperidinecarboxylic acid
Reactant of Route 2
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1-(1,4-Dioxo-1,4-dihydro-2-naphthalenyl)-4-piperidinecarboxylic acid
Reactant of Route 3
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1-(1,4-Dioxo-1,4-dihydro-2-naphthalenyl)-4-piperidinecarboxylic acid
Reactant of Route 4
Reactant of Route 4
1-(1,4-Dioxo-1,4-dihydro-2-naphthalenyl)-4-piperidinecarboxylic acid
Reactant of Route 5
1-(1,4-Dioxo-1,4-dihydro-2-naphthalenyl)-4-piperidinecarboxylic acid
Reactant of Route 6
1-(1,4-Dioxo-1,4-dihydro-2-naphthalenyl)-4-piperidinecarboxylic acid

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